molecular formula C20H11F4N3O2S2 B2484232 N-(3,5-difluorophenyl)-2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1794845-81-0

N-(3,5-difluorophenyl)-2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2484232
M. Wt: 465.44
InChI Key: YAFWAEGZDQAQIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The chemical interest in compounds such as "N-(3,5-difluorophenyl)-2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide" lies in their structural complexity and potential for significant biological activity. Compounds featuring difluorophenyl groups, thieno[3,2-d]pyrimidin-2-yl thioether linkages, and acetamide functionalities often exhibit a wide range of biological activities, including antitumor effects, enzyme inhibition, and potential as antifolates (Gangjee et al., 2005).

Synthesis Analysis

The synthesis of structurally complex molecules like "N-(3,5-difluorophenyl)-2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide" typically involves multi-step organic synthesis routes. These processes may include the formation of thieno[3,2-d]pyrimidine rings, introduction of fluorophenyl groups, and final assembly through thioether and acetamide linkage formation. The synthesis of similar compounds has been demonstrated through concise sequences leading to the final structure with significant antitumor activity (Gangjee et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(3,5-difluorophenyl)-2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide" has been analyzed through crystallographic methods. These studies reveal folded conformations around the thioacetamide bridge, with intramolecular hydrogen bonding stabilizing the structure (Subasri et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions at the thieno[3,2-d]pyrimidine moiety or the fluorophenyl groups. These interactions can lead to various biological activities, including dual inhibitory effects against enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), showcasing their potential as antitumor agents (Gangjee et al., 2008).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact, as well as appropriate safety precautions for handling and disposal.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.


properties

IUPAC Name

N-(3,5-difluorophenyl)-2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11F4N3O2S2/c21-10-3-11(22)6-14(5-10)25-17(28)9-31-20-26-16-1-2-30-18(16)19(29)27(20)15-7-12(23)4-13(24)8-15/h1-8H,9H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFWAEGZDQAQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=C(N(C2=O)C3=CC(=CC(=C3)F)F)SCC(=O)NC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11F4N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-difluorophenyl)-2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

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